Florfenicol
Overview
Description
Florfenicol is a synthetic, broad-spectrum antibiotic primarily used in veterinary medicine. It is a fluorinated analog of thiamphenicol and chloramphenicol, designed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This compound is effective against a variety of Gram-positive and Gram-negative bacteria, making it a valuable tool in treating infections in farm and aquatic animals .
Mechanism of Action
Target of Action
Florfenicol is a broad-spectrum bacteriostatic antibiotic that primarily targets the ribosomal subunits of susceptible bacteria . It belongs to the class of amphenicols, which also includes chloramphenicol and thiamphenicol .
Mode of Action
This compound works by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome , thereby inhibiting the enzyme peptidyl transferase . This prevents the transfer of amino acids to growing peptide chains, leading to the disruption of protein formation .
Biochemical Pathways
This compound disrupts the signaling transduction of pathways, especially the canonical Wnt pathway , and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency .
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile. After a single intramuscular administration of this compound at 30 mg/kg body weight, the maximum plasma concentration was reached in 1.40 ± 0.66 hours . The area under the curve (AUC) from zero to infinity was 164.45 ± 34.18 µg/mL × h . In the synovial fluid, these values were 64.57 ± 30.37 µg/mL × h, 4.51 ± 1.16 µg/mL and 1.75 ± 1.16 hours, respectively .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . Additionally, this compound has been found to possess anti-inflammatory activity through a marked reduction in immune cell proliferation and cytokine production .
Action Environment
The environment can significantly influence the action of this compound. For instance, this compound has been detected in the aquatic environment worldwide due to its widespread use in aquaculture . In soil environments, this compound has been shown to significantly impact the structure and diversity of microbial communities . Therefore, the environment plays a crucial role in the efficacy and stability of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Florfenicol acts by inhibiting protein synthesis, which results from the binding of bacterial ribosomes in such a way as to prevent ongoing translation of mRNA into protein . It binds to the bacterial 50S ribosomal subunits and inhibits the peptidyl transferase, an enzyme indispensable for protein synthesis .
Cellular Effects
This compound can disrupt the protein synthesis of bacteria and mitochondria, leading to antibacterial effects . In vitro studies have shown that this compound can significantly reduce the minimum inhibitory concentration (MIC) against E. coli and S. aureus . This compound has also been found to repress cell growth and proliferation . It induces G0/G1 cell cycle arrest via an increase of p21 levels through activating ROS/p53/p21 pathway .
Molecular Mechanism
This compound works by inhibiting protein synthesis by binding to ribosomal subunits of susceptible bacteria, leading to the inhibition of peptidyl transferase . This prevents the transfer of amino acids to growing peptide chains and subsequent protein formation . It disrupts the signaling transduction of pathways, especially the canonical Wnt pathway, and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency .
Temporal Effects in Laboratory Settings
This compound has been observed to cause significant histological morphology variation and enhance immune and apoptosis characteristics in the intestine after 7 days of exposure . Moreover, antioxidant enzyme catalase activities showed a similar pattern . A study also showed that this compound treatment shifted the structure of the microbiota and reduced its biodiversity by acting as a strong stressor .
Dosage Effects in Animal Models
In animal models, this compound has been associated with testicular degeneration and atrophy . It has been observed that a transient reduction in feed and water consumption occurs after administration of 3 times the recommended dose or more . Adverse effects are dose-dependent and reversible, and are more likely to occur with this compound than chloramphenicol .
Metabolic Pathways
This compound is well absorbed when administered orally and following distribution, it is rapidly eliminated in the urine and faeces in a ratio of 3:1 . A fraction is excreted unchanged and the rest is metabolised into 5 major metabolites . Perturbation in metabolic pathways related to linoleic acid metabolism was most prominently detected .
Transport and Distribution
This compound is a highly lipid-soluble compound, which allows it to be well absorbed when administered orally . Following distribution, it is rapidly eliminated in the urine and faeces . Due to its lipophilicity, this compound shows good tissue penetration .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the ribosomes where it inhibits protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Florfenicol is synthesized through a series of chemical reactions that enhance the antibiotic potency and spectrum of thiamphenicol. The synthesis typically involves the acetylation of thiamphenicol, where the hydroxyl group is replaced with a fluorinated acetyl group . This modification increases its antibacterial activity and reduces potential side effects related to bone marrow toxicity .
Industrial Production Methods: Industrial production of this compound involves mixing the compound with solvents like dimethylacetamide and polyethylene glycol, followed by the addition of water to achieve the desired volume. The mixture is then stirred, mixed, and filtered to obtain a this compound solution . Another method involves preparing a this compound solution with organic solvents, cosolvents, wetting agents, pH buffering agents, and stabilizing agents to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions: Florfenicol undergoes various chemical reactions, including acetylation, which is crucial for its synthesis . It also participates in substitution reactions where the hydroxyl group is replaced with a fluorinated acetyl group .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as thiamphenicol, acetyl chloride, and fluorinating agents. The reactions are typically carried out under controlled conditions to maintain the stability of the fluorine group .
Major Products Formed: The primary product formed from these reactions is this compound itself, which is a fluorinated derivative of thiamphenicol .
Scientific Research Applications
Florfenicol is extensively used in veterinary medicine to treat bacterial infections in farm and aquatic animals . It has shown effectiveness against respiratory infections in cattle and sheep, enteric infections in poultry, and various diseases in aquaculture . Additionally, this compound has been explored for its potential use in nanotechnology to enhance its delivery and effectiveness as an antimicrobial agent .
Comparison with Similar Compounds
Florfenicol is similar to chloramphenicol and thiamphenicol, both of which are also phenicol antibiotics . this compound is unique due to its fluorinated structure, which enhances its antibacterial activity and reduces the risk of bone marrow toxicity . Unlike chloramphenicol, this compound is not susceptible to degradation by bacterial enzymes, making it more effective in environments with high bacterial loads .
List of Similar Compounds:- Chloramphenicol
- Thiamphenicol
- Azidamfenicol
Properties
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045500 | |
Record name | Florfenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73231-34-2, 76639-94-6 | |
Record name | Florfenicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73231-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Florfenicol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Florfenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11413 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Florfenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | florphenicol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLORFENICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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